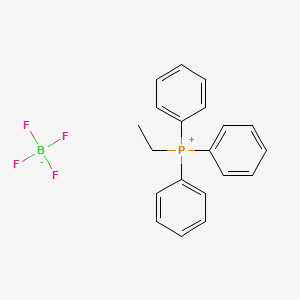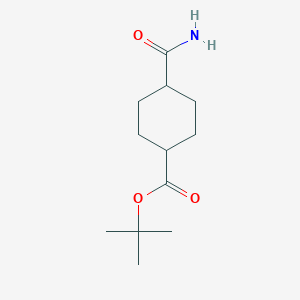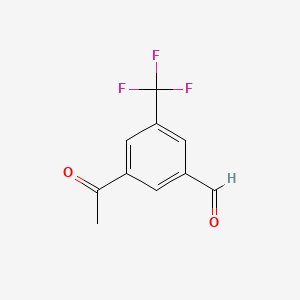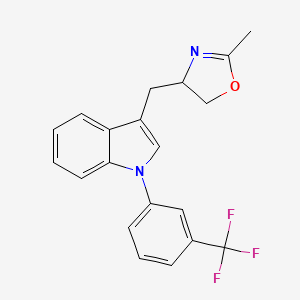
(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the dihydrooxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced dihydrooxazole derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Fluridone: 1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone.
Uniqueness
(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is unique due to its combination of an indole moiety, a trifluoromethyl group, and a dihydrooxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H17F3N2O |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-methyl-4-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H17F3N2O/c1-13-24-16(12-26-13)9-14-11-25(19-8-3-2-7-18(14)19)17-6-4-5-15(10-17)20(21,22)23/h2-8,10-11,16H,9,12H2,1H3 |
Clave InChI |
BXVFLJNNVIAOFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)

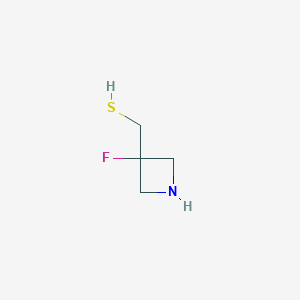
![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
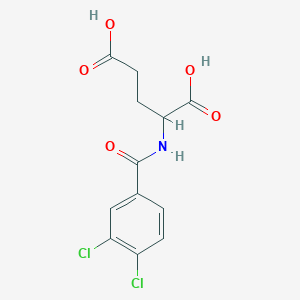
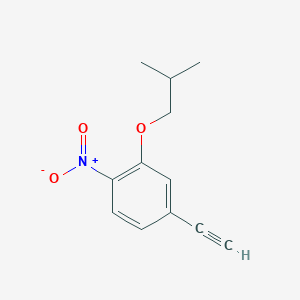
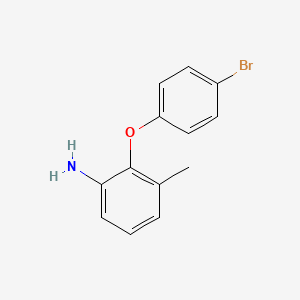
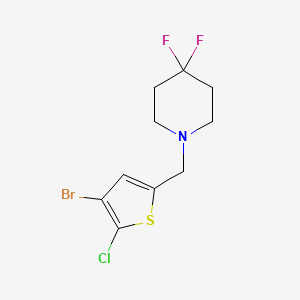
![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
